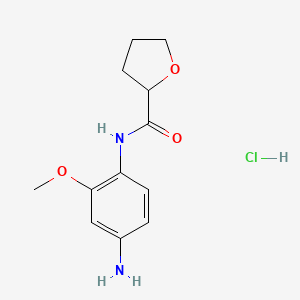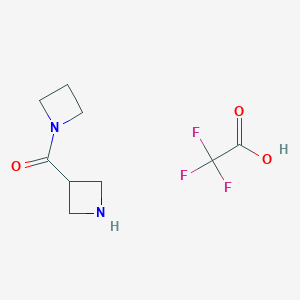
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate
Vue d'ensemble
Description
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate is a heterocyclic compound with an intriguing structure. It combines an azetidine ring (a four-membered saturated heterocycle containing nitrogen) and a methanone group . The trifluoroacetate moiety adds further complexity to its chemical composition.
Synthesis Analysis
The synthetic route for this compound involves several key steps:
- Starting Material : Begin with (N-Boc-azetidin-3-ylidene)acetate , which can be obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
- Aza-Michael Addition : React the starting material with NH-heterocycles (such as amines) to yield the functionalized 3-substituted 3-(acetoxymethyl)azetidines .
- Oxetane Derivatives : Similarly, obtain methyl 2-(oxetan-3-ylidene)acetate and treat it with various (N-Boc-cycloaminyl)amines to produce 3-substituted 3-(acetoxymethyl)oxetane compounds .
- Suzuki–Miyaura Cross-Coupling : Diversify the novel heterocyclic amino acid derivatives by coupling the corresponding brominated pyrazole–azetidine hybrid with boronic acids.
Molecular Structure Analysis
The compound’s molecular structure consists of the azetidine ring fused with the methanone group, and the trifluoroacetate substituent. Confirmatory techniques include 1H-NMR, 13C-NMR, 15N-NMR, and 19F-NMR spectroscopy , as well as HRMS investigations .
Chemical Reactions Analysis
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate may participate in various reactions, including nucleophilic substitutions, ring-opening reactions, and cross-coupling reactions. Its reactivity depends on the specific functional groups attached to the azetidine and methanone moieties.
Physical And Chemical Properties Analysis
- Physical State : Likely a solid at room temperature.
- Melting Point : Determined experimentally.
- Solubility : Solubility in various solvents.
- Stability : Investigate stability under different conditions (e.g., temperature, light, pH).
Applications De Recherche Scientifique
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates
- Application Summary : This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
- Methods : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
-
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- Application Summary : This research focuses on the synthesis of a newly functionalized heterocyclic amino acid .
- Methods : The compound was obtained via [3+2] cycloaddition .
- Results : The structure of the novel 1,3-selenazole was unequivocally confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines
- Application Summary : This research focuses on the synthesis of 2-arylazetidines from appropriately substituted oxiranes via ring transformation .
- Methods : The synthesis is controlled by Baldwin’s Rules with remarkable functional group tolerance .
- Results : The resulting 2-arylazetidines are used for a wide variety of natural and synthetic products exhibiting a variety of biological activities .
-
Azetidine-2-carboxylic Acid
- Application Summary : Azetidine-2-carboxylic acid is a toxic mimic of proline, a proteinogenic amino acid .
- Methods : Azetidine-2-carboxylic acid is naturally produced by some plants and can be incorporated into proteins in place of proline .
- Results : The incorporation of azetidine-2-carboxylic acid into proteins can lead to protein misfolding, which is associated with various diseases .
Safety And Hazards
- Toxicity : Assess toxicity based on structural features.
- Handling Precautions : Use appropriate protective equipment.
- Environmental Impact : Consider potential environmental hazards.
Orientations Futures
Research avenues include:
- Biological Activity : Investigate its potential as a drug candidate.
- Derivatization : Explore modifications to enhance properties.
- Scale-Up Synthesis : Optimize large-scale production.
Propriétés
IUPAC Name |
azetidin-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGSPQVLRQGESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



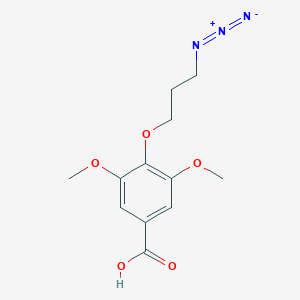
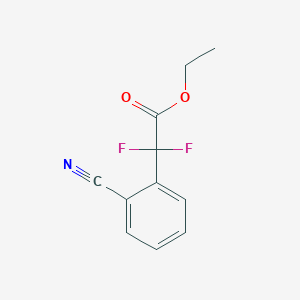
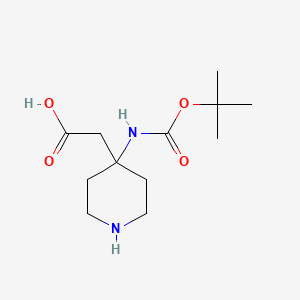
![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)
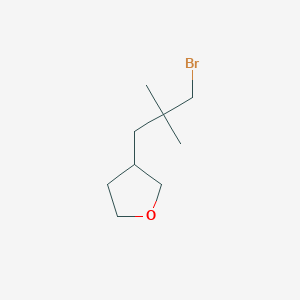
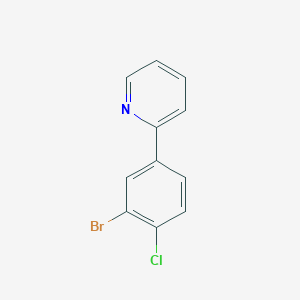

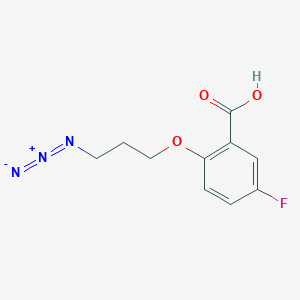
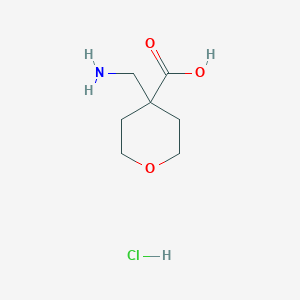
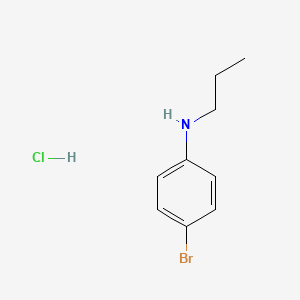
![[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B1383263.png)

